9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulfate) is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is a derivative of prednisolone, modified to enhance its pharmacological activity and reduce side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulfate) involves multiple steps, starting from the basic steroid structure. The key steps include:
Fluorination: Introduction of the fluorine atom at the 9-alpha position.
Hydroxylation: Addition of hydroxyl groups at the 11-beta, 17, and 21 positions.
Methylation: Introduction of a methyl group at the 16-alpha position.
Sulfation: Addition of the mono(hydrogen sulfate) group at the 21 position.
These reactions typically require specific catalysts, reagents, and controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes:
Batch Processing: Sequential addition of reagents and catalysts in a controlled environment.
Purification: Use of chromatography and crystallization techniques to isolate the desired product.
Quality Control: Rigorous testing to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulfate) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield secondary alcohols.
Scientific Research Applications
9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulfate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes, including inflammation and immune response.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Used in the formulation of pharmaceutical products and as a precursor in the synthesis of other corticosteroids.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes involved in inflammation and immune response. The molecular targets include:
NF-kB Pathway: Inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, reducing the production of pro-inflammatory cytokines.
AP-1 Pathway: Suppression of the activator protein 1 (AP-1) pathway, leading to decreased expression of inflammatory genes.
Glucocorticoid Response Elements (GREs): Activation of GREs, resulting in the upregulation of anti-inflammatory proteins.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory properties but lower potency.
Dexamethasone: A more potent corticosteroid with a longer duration of action.
Betamethasone: An isomer of dexamethasone with similar pharmacological effects.
Uniqueness
9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione mono(hydrogen sulfate) is unique due to its specific modifications, including the fluorine atom at the 9-alpha position and the mono(hydrogen sulfate) group at the 21 position. These modifications enhance its anti-inflammatory activity and reduce its side effects compared to other corticosteroids.
Properties
CAS No. |
36493-04-6 |
---|---|
Molecular Formula |
C22H29FO8S |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
[2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |
InChI |
InChI=1S/C22H29FO8S/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H,28,29,30)/t12-,15+,16+,17+,19+,20+,21?,22+/m1/s1 |
InChI Key |
URGVZGFGWFYRGP-ZCWWIVCJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)O)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)O)O)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.